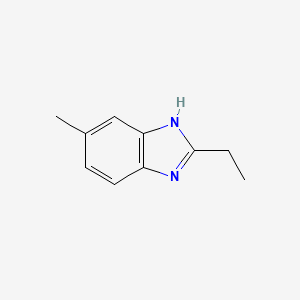

2-Ethyl-5-methylbenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWSZURISQHRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184495 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30411-81-5 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-5-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25H6FK48QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-5-methylbenzimidazole via Phillips-Ladenburg Condensation

Executive Summary

This guide provides an in-depth, technical overview of the synthesis of 2-ethyl-5-methylbenzimidazole, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the robust and well-established Phillips-Ladenburg condensation reaction, utilizing 4-methyl-1,2-phenylenediamine and propanoic acid as primary starting materials. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, outlines the reaction mechanism, and presents a comprehensive guide to the characterization of the final product. The content is structured to blend theoretical knowledge with practical, actionable insights, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a bicyclic structure composed of fused benzene and imidazole rings, is a privileged pharmacophore in medicinal chemistry. Its unique structural features allow it to act as a versatile hydrogen bond donor and acceptor, and to engage in various non-covalent interactions with biological targets. This has led to the development of numerous FDA-approved drugs containing this moiety, including the proton-pump inhibitor omeprazole, the antihypertensive telmisartan, and the anthelmintic flubendazole.[1]

The target molecule of this guide, this compound (also known as 2-ethyl-6-methyl-1H-benzimidazole due to tautomerism), is a substituted benzimidazole with potential applications as a building block in the synthesis of more complex, biologically active compounds. The strategic placement of the ethyl group at the 2-position and the methyl group at the 5(6)-position allows for fine-tuning of steric and electronic properties, which is critical in drug design. This guide focuses on its synthesis from readily available precursors via the classical Phillips-Ladenburg reaction, a reliable and scalable method for forming the benzimidazole core.[2][3]

Chemical Principles & Reaction Mechanism

The synthesis of 2-substituted benzimidazoles by reacting an o-phenylenediamine with a carboxylic acid is known as the Phillips-Ladenburg condensation.[2] The reaction is typically performed under acidic conditions at elevated temperatures.

Causality of Component Selection

-

4-methyl-1,2-phenylenediamine: This substituted diamine serves as the backbone for the bicyclic system. The methyl group at the 4-position of the diamine ultimately becomes the methyl group at the 5- (or 6-) position of the final benzimidazole product.

-

Propanoic Acid: This carboxylic acid serves as the source for the C2 carbon and the attached ethyl group of the imidazole ring. The choice of carboxylic acid directly dictates the nature of the substituent at the 2-position of the benzimidazole.

-

Acid Catalyst (e.g., Hydrochloric Acid or Polyphosphoric Acid): The reaction requires an acid catalyst for two primary reasons:

-

To protonate the carbonyl oxygen of propanoic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of the diamine.[4]

-

To facilitate the subsequent dehydration (water removal) steps, which are crucial for the final cyclization and aromatization to the stable benzimidazole ring.[5]

-

Step-by-Step Reaction Mechanism

The reaction proceeds through an initial nucleophilic acyl substitution, followed by an intramolecular cyclization and dehydration.

-

Activation of Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of propanoic acid, enhancing its electrophilicity.

-

Nucleophilic Attack: One of the amino groups of 4-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.

-

Amide Formation: A tetrahedral intermediate is formed, which then collapses to form an N-acylated intermediate (N-(2-amino-4-methylphenyl)propanamide) with the elimination of a water molecule.

-

Intramolecular Cyclization: The second, free amino group attacks the carbonyl carbon of the amide group in an intramolecular fashion. This step is often the rate-limiting step and is driven by heating.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a second water molecule), leading to the formation of the stable, aromatic benzimidazole ring.

The overall mechanism is depicted in the following diagram:

Sources

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. This compound | C10H12N2 | CID 134287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl-2-Ethoxy-1-[[(2'-(1h-Tetrazol-5-Yl)Biphenyl-4-Yl)Methyl]Benzimidazole]-7-Carboxylate(139481-69-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-5-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] From the antiulcer agent omeprazole to the anthelmintic drug albendazole, benzimidazole derivatives have demonstrated significant therapeutic success. This guide focuses on a specific, yet promising, member of this family: 2-Ethyl-5-methylbenzimidazole. By providing a comprehensive overview of its chemical properties, synthesis, and analytical methodologies, we aim to equip researchers with the foundational knowledge required to explore its full therapeutic potential.

Core Physicochemical and Structural Characteristics

Understanding the fundamental physicochemical properties of this compound is paramount for its application in research and development, influencing everything from reaction kinetics to formulation strategies.

Structural Attributes:

The molecule consists of a central benzimidazole ring system with an ethyl group at the 2-position and a methyl group at the 5-position. The presence of the imidazole ring imparts both weakly acidic and weakly basic properties, allowing for the formation of salts.

Structure of this compound

Physicochemical Data Summary:

While experimentally determined data for this compound is not extensively published, the following table summarizes its known and estimated properties.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem |

| Molecular Weight | 160.22 g/mol | PubChem |

| CAS Number | 30411-81-5 | PubChem |

| Appearance | White to off-white solid (predicted) | General observation for benzimidazoles |

| Melting Point | Estimated: 170-180 °C | Based on analogs: 2-ethylbenzimidazole (176-178 °C)[1][3] and 5-methylbenzimidazole (114-117 °C)[4] |

| Boiling Point | > 300 °C (predicted) | General observation for benzimidazoles |

| pKa (of protonated form) | Estimated: 5.5 - 6.0 | Based on benzimidazole (pKa ≈ 5.4) and alkyl-substituted derivatives |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | General solubility of benzimidazoles |

| LogP (calculated) | 2.7 | PubChem |

Synthesis of this compound

The most common and reliable method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[5]

General workflow for the synthesis of this compound.

Experimental Protocol: Phillips-Ladenburg Synthesis

Objective: To synthesize this compound via the condensation of 4-methyl-1,2-phenylenediamine and propionic acid.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Propionic acid

-

4 M Hydrochloric acid

-

10% Sodium hydroxide solution

-

Ethanol (for recrystallization)

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and propionic acid (1.5 eq).

-

Acid Catalysis: Slowly add 4 M hydrochloric acid (4-5 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, a small amount of activated carbon can be added to the hot solution before filtration.

-

Drying: Dry the purified crystals under vacuum to obtain this compound.

Causality Behind Experimental Choices:

-

Excess Propionic Acid: Using a slight excess of propionic acid ensures the complete consumption of the more expensive diamine starting material.

-

Acid Catalyst: The acidic medium protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine.

-

Heat: The reflux temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

-

Neutralization: Basification is crucial to deprotonate the benzimidazolium salt formed in the acidic medium, leading to the precipitation of the neutral, less water-soluble product.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized molecule. The following data is based on the analysis of closely related benzimidazole derivatives and theoretical predictions.[3][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.2 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the imidazole ring.

-

δ ~7.4 ppm (d, 1H): Aromatic proton on the carbon adjacent to the nitrogen, showing coupling to the neighboring aromatic proton.

-

δ ~7.3 ppm (s, 1H): Aromatic proton on the carbon between the methyl group and the nitrogen.

-

δ ~7.0 ppm (d, 1H): Aromatic proton on the carbon adjacent to the carbon bearing the methyl group.

-

δ ~2.8 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group, showing a quartet due to coupling with the adjacent methyl protons.

-

δ ~2.4 ppm (s, 3H): Protons of the methyl group (-CH₃) on the benzene ring.

-

δ ~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group, appearing as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~155 ppm: Quaternary carbon at the 2-position (C=N).

-

δ ~130-140 ppm: Quaternary carbons of the benzene ring.

-

δ ~110-125 ppm: Aromatic CH carbons of the benzene ring.

-

δ ~22 ppm: Methylene carbon (-CH₂-) of the ethyl group.

-

δ ~21 ppm: Methyl carbon (-CH₃) on the benzene ring.

-

δ ~12 ppm: Methyl carbon (-CH₃) of the ethyl group.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 160, corresponding to the molecular weight of the compound.[6]

-

Major Fragments:

-

m/z = 145 (M-15): Loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable resonance-stabilized cation. This is often the base peak.

-

m/z = 132 (M-28): Loss of ethene (C₂H₄) via a McLafferty-type rearrangement.

-

m/z = 117: Further fragmentation of the benzimidazole ring.

-

Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3300 | N-H stretching of the imidazole ring |

| 2900-3000 | C-H stretching of the ethyl and methyl groups |

| ~1620 | C=N stretching of the imidazole ring |

| ~1450-1600 | C=C stretching of the aromatic ring |

| ~1270 | C-N stretching |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the properties of the benzimidazole ring system.

-

Basicity: The lone pair of electrons on the sp²-hybridized nitrogen atom (N3) makes the molecule basic, readily forming salts with acids.

-

Acidity: The N-H proton is weakly acidic and can be removed by a strong base.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The position of substitution will be directed by the activating methyl group and the deactivating (at the ortho and para positions) fused imidazole ring.

-

N-Alkylation/Acylation: The N-H proton can be substituted with various electrophiles, such as alkyl halides or acyl chlorides, to generate 1-substituted derivatives.

Stability Profile:

-

Thermal Stability: Benzimidazoles are generally thermally stable compounds.

-

pH Stability: The compound is stable in neutral and moderately acidic or basic conditions. Strong acidic or basic conditions at elevated temperatures may lead to hydrolysis or ring-opening.

-

Photostability: Like many aromatic heterocyclic compounds, this compound may be susceptible to photodegradation upon prolonged exposure to UV light. It is advisable to store the compound in a dark, cool, and dry place.[7]

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the extensive research on related analogs provides strong indications of its potential therapeutic applications.

-

Anticancer Activity: Numerous 2- and 5-substituted benzimidazole derivatives have demonstrated potent anticancer activity.[8][9] The proposed mechanisms of action include:

-

Inhibition of Tubulin Polymerization: Benzimidazoles can bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Enzyme Inhibition: Derivatives have been shown to inhibit key enzymes in cancer progression, such as tyrosine kinases, topoisomerases, and sirtuins.[5][10]

-

-

Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.[11][12][13] The mechanism is often related to the inhibition of essential microbial enzymes.

-

Anthelmintic and Antiviral Properties: The benzimidazole class is well-known for its anthelmintic drugs. Additionally, various derivatives have been investigated for their antiviral activity.

The ethyl group at the 2-position and the methyl group at the 5-position can modulate the lipophilicity and steric profile of the molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic properties. Further screening of this compound against various cancer cell lines and microbial strains is warranted to determine its specific activity profile.

Analytical Methodologies

Robust analytical methods are crucial for purity assessment, stability studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Representative HPLC Protocol:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer at a slightly acidic pH). A typical starting point would be a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance (typically around 270-280 nm for the benzimidazole chromophore).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its thermal stability and volatility, this compound can also be analyzed by GC-MS, which is particularly useful for identification and impurity profiling.

Representative GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

MS Detector: Electron Impact (EI) ionization at 70 eV.

-

Scan Range: m/z 40-400.

Conclusion

This compound is a promising scaffold for further investigation in drug discovery. Its synthesis is straightforward, and its chemical properties are well-grounded in the extensive literature on benzimidazoles. This guide provides a comprehensive foundation for researchers to build upon, from synthesis and characterization to the exploration of its biological activities. The continued study of such "privileged" scaffolds is essential for the development of novel and effective therapeutic agents.

References

-

Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Retrieved from [Link]

-

5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole. CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. (n.d.). Retrieved from [Link]

-

Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. (2016, May 15). Retrieved from [Link]

-

Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Benzimidazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Benzimidazole derivatives with anticancer activity. ResearchGate. (n.d.). Retrieved from [Link]

-

1-benzyl-2-ethyl-6-methyl-1H-benzimidazole. ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

5-Methylbenzimidazole. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Retrieved from [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. (2020, November 14). Retrieved from [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of antifungal activity of 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles. Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Scirp.org. (2021, August 27). Retrieved from [Link]

-

Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal. (2025, May 9). Retrieved from [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. (n.d.). Retrieved from [Link]

-

Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Beilstein Journals. (n.d.). Retrieved from [Link]

-

Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. ResearchGate. (n.d.). Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Search Results - AK Scientific [aksci.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-5-methylbenzimidazole

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 2-Ethyl-5-methylbenzimidazole, a key heterocyclic compound with significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in fundamental principles and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of this molecule's structural features.

Introduction

This compound belongs to the benzimidazole family, a class of heterocyclic compounds that form the core of numerous biologically active molecules. The unique arrangement of the ethyl and methyl substituents on the benzimidazole scaffold dictates its physicochemical properties and, consequently, its potential applications. Accurate and unambiguous structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will walk you through the expected spectroscopic data for this compound, explaining the rationale behind the spectral features and how they collectively confirm the compound's identity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| NH | singlet (broad) | ~10-12 | - |

| Ar-H (position 4) | singlet | ~7.5 | - |

| Ar-H (position 6) | doublet | ~7.2 | ~8.0 |

| Ar-H (position 7) | doublet | ~7.0 | ~8.0 |

| -CH₂- | quartet | ~2.9 | ~7.5 |

| Ar-CH₃ | singlet | ~2.4 | - |

| -CH₂-CH₃ | triplet | ~1.4 | ~7.5 |

Interpretation and Rationale:

-

NH Proton: The proton on the nitrogen of the imidazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a broad singlet at a high chemical shift.

-

Aromatic Protons: The three protons on the benzene ring will show a characteristic splitting pattern. The proton at position 4, situated between the methyl group and the imidazole ring, is predicted to be a singlet. The protons at positions 6 and 7 will appear as doublets due to coupling with each other.

-

Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to the electron-withdrawing benzimidazole ring, causing them to resonate as a quartet downfield. These protons are coupled to the three methyl protons, hence the quartet multiplicity. The terminal methyl (-CH₃) protons of the ethyl group will appear as a triplet upfield, coupled to the two methylene protons.

-

Methyl Group Proton: The methyl group attached to the benzene ring is expected to appear as a singlet in the aromatic methyl region.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C2 (imidazole) | ~155 |

| C4 | ~140 |

| C5 | ~132 |

| C6 | ~124 |

| C7 | ~115 |

| C8 (imidazole) | ~138 |

| C9 (imidazole) | ~135 |

| -CH₂- | ~25 |

| Ar-CH₃ | ~21 |

| -CH₂-CH₃ | ~12 |

Interpretation and Rationale:

-

Imidazole Carbons: The C2 carbon, being directly bonded to two nitrogen atoms, is the most deshielded carbon in the molecule. The C8 and C9 carbons at the ring junction will also resonate at a lower field.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methyl group (C5) and the carbons of the imidazole ring will have distinct chemical shifts.

-

Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1620-1580 | C=N and C=C stretch (ring) |

| 1480-1440 | C-H bend (aliphatic) |

| 850-800 | C-H out-of-plane bend (aromatic) |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a characteristic feature of the N-H stretching vibration in the imidazole ring, with the broadening attributed to hydrogen bonding.

-

C-H Stretches: The spectrum will show distinct absorptions for aromatic and aliphatic C-H stretching vibrations.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system will appear in the 1620-1580 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, providing a valuable "fingerprint" for identification.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 160 | Molecular ion (M⁺) |

| 145 | [M - CH₃]⁺ |

| 131 | [M - C₂H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak (M⁺) at m/z 160 corresponds to the molecular weight of this compound (C₁₀H₁₂N₂). The presence of two nitrogen atoms dictates an even molecular weight, which is consistent with the "nitrogen rule".

-

Fragmentation Pattern: Under electron ionization, the molecular ion can fragment in predictable ways. The loss of a methyl radical (•CH₃) from the ethyl group would result in a fragment ion at m/z 145. The loss of an ethyl radical (•C₂H₅) would lead to a fragment ion at m/z 131. These characteristic fragmentation patterns provide strong evidence for the presence and location of the substituents.

Experimental Protocol for GC-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into a gas chromatograph (GC) equipped with an appropriate capillary column to separate the analyte from any impurities.

-

MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance.

IV. Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the compound.

Caption: Integrated workflow for the spectroscopic elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and confirmed structural assignment. By understanding the principles behind each technique and carefully interpreting the resulting data, researchers can confidently identify and utilize this important molecule in their scientific endeavors. The data and interpretations presented in this guide serve as a valuable resource for anyone working with this compound or related benzimidazole derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethyl-5-methylbenzimidazole for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Among the vast array of its derivatives, 2-Ethyl-5-methylbenzimidazole stands out as a molecule of significant interest due to its potential applications in drug discovery. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its successful translation from a laboratory curiosity to a viable therapeutic candidate. This guide provides a comprehensive technical overview of these critical attributes, offering both theoretical insights and practical, field-proven experimental protocols. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally similar analogs and established principles of physical organic chemistry to provide a robust framework for its characterization.

Physicochemical Properties of this compound: A Structural Overview

To comprehend the solubility and stability of this compound, a foundational understanding of its molecular architecture and resultant physicochemical properties is essential.

Molecular Structure:

Caption: Molecular structure of this compound.

Computed Physicochemical Properties:

While experimental data is sparse, computational models provide valuable estimations of key physicochemical parameters.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem[5] |

| Molecular Weight | 160.22 g/mol | PubChem[5] |

| XLogP3 | 2.7 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| pKa (most basic) | 6.2 (estimated) | ChemAxon |

The presence of the ethyl group at the 2-position and the methyl group at the 5-position significantly influences the molecule's properties compared to the parent benzimidazole. The alkyl substituents increase the lipophilicity, as indicated by the positive XLogP3 value, suggesting a greater affinity for non-polar environments.[6][7][8] This increased lipophilicity is expected to decrease solubility in aqueous media while enhancing it in organic solvents.[6][7][8]

Solubility Profile: A Solvent-by-Solvent Analysis

The adage "like dissolves like" is a fundamental principle in predicting solubility. The solubility of this compound will be dictated by the interplay of its structural features with the polarity and hydrogen bonding capabilities of the solvent.

Aqueous Solubility

Benzimidazole itself has limited water solubility, and the addition of ethyl and methyl groups is expected to decrease it further due to the increased hydrocarbon character. However, the benzimidazole ring possesses a basic nitrogen atom, allowing for protonation in acidic conditions to form a more soluble salt.

Expected Aqueous Solubility Behavior:

-

Neutral pH: Low solubility.

-

Acidic pH (pH < pKa): Increased solubility due to the formation of the protonated benzimidazolium cation.

-

Alkaline pH (pH > pKa): Low solubility, similar to neutral pH.

Organic Solvent Solubility

The increased lipophilicity of this compound suggests good solubility in a range of organic solvents.

Predicted Solubility in Common Organic Solvents:

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 5.1 | High | Can act as both a hydrogen bond donor and acceptor, interacting with the benzimidazole N-H and N atoms. |

| Ethanol | 4.3 | High | Similar to methanol, with slightly lower polarity. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar and an excellent hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Similar to DMSO in its solubilizing properties. |

| Acetonitrile | 5.8 | Moderate to High | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |

| Acetone | 5.1 | Moderate | Good general solvent for many organic compounds. |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | 3.1 | Moderate to High | The lipophilic nature of the alkyl substituents should promote solubility. |

| Toluene | 2.4 | Moderate | The aromatic ring of toluene can engage in π-π stacking with the benzimidazole ring system. |

| Hexane | 0.1 | Low | The overall polarity of the benzimidazole core will limit solubility in highly non-polar solvents. |

Causality Behind Solvent Choices: The selection of solvents for solubility determination is a strategic process. A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants are chosen to build a comprehensive solubility profile. This allows for the identification of suitable solvent systems for various applications, from chemical reactions to formulation development.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining solubility is crucial. The isothermal shake-flask method is a widely accepted standard.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analyze the diluted sample and a series of calibration standards to determine the concentration of this compound in the saturated solution.

-

Self-Validating System: The protocol's integrity is maintained by including control samples, such as a blank solvent and a known concentration of the compound, to monitor for any analytical artifacts. Repeating the measurement at different time points (e.g., 24, 48, and 72 hours) confirms that equilibrium has been achieved.

Caption: Workflow for isothermal shake-flask solubility determination.

Stability Profile: Assessing the Molecule's Resilience

The stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[9][10][11] Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[9][10][11]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][10][11]

Common Stress Conditions:

-

Hydrolytic Stability:

-

Acidic Conditions: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C). The basic nitrogen in the imidazole ring may offer some protection against acid-catalyzed hydrolysis of other functional groups, but the ring itself can be susceptible to cleavage under harsh conditions.

-

Basic Conditions: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures. Benzimidazoles are generally stable to alkali, but prolonged exposure to strong base and heat can lead to degradation.

-

Neutral Conditions: Refluxing in water.

-

-

Oxidative Stability:

-

Exposure to hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures. The electron-rich benzimidazole ring system is susceptible to oxidation.[12]

-

-

Photostability:

-

Thermal Stability:

Expected Degradation Pathways: While specific degradation products for this compound are not documented, based on the chemistry of the benzimidazole scaffold, potential degradation pathways include:

-

Oxidation: Formation of N-oxides or cleavage of the imidazole ring.[12]

-

Photodegradation: Dimerization, oxidation, or rearrangement reactions.[13][14][15][18]

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation, and it can also separate the degradation products from the API and from each other.[19][20][21][22][23]

Step-by-Step Methodology:

-

Forced Degradation Sample Preparation:

-

Prepare solutions of this compound in the stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Expose the solutions to the specified conditions (e.g., heat, light) for a duration sufficient to achieve 5-20% degradation of the parent compound.

-

Neutralize the acidic and basic samples before analysis.

-

-

HPLC Method Development:

-

Column Selection: A reversed-phase C18 column is typically a good starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve separation of the parent compound and its degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide UV spectra of the peaks, which aids in peak purity assessment and identification.

-

-

Method Validation:

-

The developed method must be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity: This is the most critical parameter for a stability-indicating method. It is demonstrated by showing that the API peak is well-resolved from all degradation product peaks and any other potential interferences. Peak purity analysis using a PDA detector is a powerful tool for assessing specificity.

-

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. While a lack of direct experimental data necessitates a degree of extrapolation from related compounds, the principles and protocols outlined herein provide a robust framework for the empirical determination of these parameters. For researchers and drug development professionals, a thorough understanding and experimental validation of the solubility and stability of this compound are indispensable next steps in unlocking its full therapeutic potential. The application of predictive machine learning models for solubility, coupled with rigorous experimental validation, will undoubtedly accelerate the development of this and other promising benzimidazole derivatives.[5][24][25][26][27]

References

-

Attia, L., Burns, J., Green, W. H., & Doyle, P. S. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134287, this compound. Retrieved from [Link]

-

Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 4(5), 1045-1056. [Link]

-

Vlachos, D. G., & Caruthers, J. M. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 69(11). [Link]

-

Cole, D. J., Hylton, R. K., & Tizzard, G. J. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Journal of Chemical Information and Modeling, 60(10), 4695–4706. [Link]

-

Vázquez-Tato, M. P., & Estévez, J. C. (2019). Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. The Journal of Organic Chemistry, 84(15), 9478–9486. [Link]

-

Slanina, T., & König, B. (2021). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 12(36), 12061–12069. [Link]

-

Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]

-

Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]

-

Chen, J., et al. (2020). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. ResearchGate. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(s5), 16-27. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(s11), 20-31. [Link]

-

Housing Innovations. (2025). Ethyl Vs Methyl. [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

-

Reva, I., Lapinski, L., & Nowak, M. J. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2977–2987. [Link]

-

Politzer, P., & Murray, J. S. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4434. [Link]

-

Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Yildiz-Oren, I., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]

-

Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. [Link]

-

Obaid, R. J. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1315, 138384. [Link]

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Girase, J., Nayak, S., Tagare, J., & Vaidyanathan, S. (2021). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate. [Link]

-

Larhed, M., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 66, 116804. [Link]

-

Watkins, D. L. (2020). Effects of Heterocycles on Biologically Relevant Molecules. eGrove. [Link]

-

Moniruzzaman, M., & Kamiya, N. (2015). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 16(5), 1223–1228. [Link]

-

Naskar, S., & Mandal, S. (2017). Remarkable influence of substituent in ionic liquid in control of reaction: Simple, efficient and hazardous organic solvent free procedure for the synthesis of 2-aryl benzimidazoles promoted by ionic liquid, [pmim]BF4. ResearchGate. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Proprep. (n.d.). Compare and contrast the properties and uses of methyl and ethyl groups in organic chemistry. Retrieved from [Link]

-

Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]

-

Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: Current Research, 7(3), 1-9. [Link]

-

Ndiaye, A., et al. (2020). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 18(27), 5178-5182. [Link]

-

Stoyanov, S., & Antonov, L. (2025). Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. ACS Omega, 10(22), 25102-25104. [Link]

-

Diab, Y., et al. (2022). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. American Journal of Physical Chemistry, 11(2), 33-40. [Link]

Sources

- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 6. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]

- 7. proprep.com [proprep.com]

- 8. proprep.com [proprep.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ajrconline.org [ajrconline.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. scispace.com [scispace.com]

- 23. ijtsrd.com [ijtsrd.com]

- 24. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 25. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 26. echemi.com [echemi.com]

- 27. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Biological Activities of 2-Ethyl-5-methylbenzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzimidazole core, a heterocyclic aromatic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and its versatile pharmacological profile.[1][2][3] This technical guide focuses on the therapeutic potential of a specific subclass: 2-Ethyl-5-methylbenzimidazole derivatives. By analyzing the structure-activity relationships (SAR) and mechanisms of action of closely related benzimidazole analogues, this document outlines the promising potential of this scaffold in several key therapeutic areas. We will explore the foundational synthesis, proposed mechanisms of action, and established experimental protocols to evaluate its potential anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This guide serves as a comprehensive resource for researchers aiming to design and develop novel drug candidates based on this promising chemical framework.

The Benzimidazole Scaffold: A Foundation for Drug Discovery

Benzimidazole is a bicyclic compound formed by the fusion of a benzene ring with an imidazole ring.[1] This structure is bioisosteric to naturally occurring purine nucleotides, allowing it to interact with a wide array of biopolymers and therapeutic targets.[4] The amphoteric nature of the imidazole ring, combined with the lipophilicity of the benzene moiety, provides a unique combination of physicochemical properties that are favorable for drug development.[5] The versatility of the benzimidazole scaffold allows for substitutions at multiple positions, primarily N-1, C-2, C-5, and C-6, which significantly modulates its biological activity.[5] This has led to the development of successful drugs across various therapeutic classes, including the proton-pump inhibitor omeprazole, the anthelmintic albendazole, and the antihistamine astemizole.[2][3]

Synthesis and Characterization

The synthesis of this compound derivatives typically begins with the construction of the core scaffold, followed by further modifications. The most common and efficient method for creating the core is the Phillips-Ladenburg reaction.

General Synthetic Pathway

This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the specific synthesis of this compound, 4-methyl-1,2-phenylenediamine is condensed with propanoic acid, often in the presence of an acid catalyst like hydrochloric acid or under high-temperature conditions.[6]

Caption: General synthesis of the this compound core.

Protocol: Microwave-Assisted Synthesis of the Benzimidazole Core

Microwave-assisted organic synthesis offers significant advantages over conventional heating, including reduced reaction times, higher yields, and often cleaner reaction profiles.[6]

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine 4-methyl-1,2-phenylenediamine (1.0 mmol), propanoic acid (1.2 mmol), and polyphosphoric acid (PPA) (approx. 1 g) as both a catalyst and solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, carefully add the reaction mixture to crushed ice (approx. 20 g) and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Anticancer Activities

Benzimidazole derivatives have been extensively investigated as anticancer agents, acting through various mechanisms.[7] One of the most well-documented pathways is the disruption of microtubule dynamics, which is critical for cell division.[8]

Primary Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle. Disruption of their function leads to mitotic arrest and subsequent apoptosis. Many benzimidazole-based compounds, including repurposed anthelmintics like albendazole, exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[6][8] This binding event prevents the polymerization of tubulin dimers into microtubules, effectively halting the cell cycle in the G2/M phase.[6]

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Other Anticancer Mechanisms

Beyond tubulin inhibition, benzimidazole derivatives have been shown to act as:

-

Topoisomerase Inhibitors: Interfering with DNA replication and repair.[4]

-

Sirtuin (SIRT) Inhibitors: Modulating epigenetic regulation and cell survival pathways. Notably, ethyl 2-benzimidazole-5-carboxylate derivatives have demonstrated pan-SIRT1-3 inhibitory activity.[8][9]

Quantitative Data: Cytotoxicity of Related Benzimidazoles

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,5-Disubstituted Benzimidazoles | Human Lung (A549) | 5.2 - 25.8 | [10] |

| 5-Substituted-2-methylbenzimidazoles | NCI-60 Cell Line Panel | 0.8 - 15.0 | [11] |

| 2-Substituted Benzimidazoles | Breast (MCF-7) | 1.1 - 4.3 | [7] |

| Ethyl 2-benzimidazole-5-carboxylates | Oral (HSC-3) | ~5.0 | [9] |

Protocol: In Vitro Cytotoxicity (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound test derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Potential Antimicrobial Activities

The benzimidazole scaffold is a cornerstone of many antimicrobial agents.[12] Its derivatives have shown efficacy against a broad range of pathogens, including bacteria and fungi.[13][14]

Antimicrobial Spectrum and Mechanism of Action

Benzimidazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][12] The mechanism of action can vary but may include the inhibition of essential cellular processes like intracellular transport or nucleic acid synthesis.[12] Antifungal activity, particularly against Candida species, is also a well-documented property of this class of compounds.[13]

Caption: Workflow for in vitro antimicrobial screening.

Quantitative Data: Antimicrobial Activity of Related Benzimidazoles

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole-hydrazones | Candida albicans | 26.0 - 104.1 | [13] |

| 2-thiomethyl-benzimidazoles | E. coli ATCC 25922 | 250 - 500 | [15] |

| 2-Substituted-1H-benzimidazoles | S. aureus | 50 - 100 | |

| 2-Mercaptobenzimidazoles | S. aureus | 62.5 - 125 | [14] |

Protocol: Broth Microdilution Assay for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Antiviral Activities

The structural similarity of benzimidazoles to purines makes them ideal candidates for targeting viral enzymes involved in nucleic acid replication.[16]

Mechanism of Action and Viral Targets

Benzimidazole derivatives have shown broad-spectrum antiviral activity.[17] A key mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for the replication of many RNA viruses, such as the Hepatitis C virus (HCV).[18] By acting as allosteric inhibitors, they can block the enzyme's function without competing with natural nucleotide triphosphates.[18] Other derivatives have shown efficacy against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[17] SAR studies indicate that substitutions at the 2-position are critical for enhancing interactions with viral enzymes.[16]

Quantitative Data: Antiviral Activity of Related Benzimidazoles

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| 2-Benzylbenzimidazoles | Coxsackievirus B5 (CVB-5) | 9 - 17 | [17] |

| 2-Benzylbenzimidazoles | Respiratory Syncytial Virus (RSV) | 5 - 15 | [17] |

| Benzimidazole-based inhibitors | Hepatitis C Virus (HCV) RdRP | ~0.35 | [18] |

| 2-(Alkylthio)benzimidazoles | Human Cytomegalovirus (HCMV) | Active near cytotoxic levels | [19] |

Protocol: Plaque Reduction Assay

-

Cell Monolayer: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

-

Viral Infection: Remove the culture medium and infect the cell monolayers with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

-

Compound Treatment: During the infection, prepare various concentrations of the test compound in an overlay medium (e.g., MEM containing 2% FBS and 0.5% agarose).

-

Overlay: After incubation, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 3-5 days).

-

Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Potential Anti-inflammatory Activities

Chronic inflammation is implicated in a wide range of diseases, and developing safer anti-inflammatory agents is a major research goal.[3] Benzimidazole derivatives exert anti-inflammatory effects through multiple mechanisms.[2]

Mechanism of Action

The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit key enzymes and pathways in the inflammatory cascade.[5] This includes:

-

Inhibition of Cyclooxygenase (COX) enzymes: Reducing the production of prostaglandins.[5]

-

Modulation of Cytokine Production: Decreasing the levels of pro-inflammatory cytokines like IL-2.[2]

-

Inhibition of Leucocyte Emigration: Preventing the migration of immune cells to the site of injury. A closely related compound, 2-(5-ethylpyridin-2-yl)benzimidazole, was shown to inhibit leucocyte emigration and protein exudation.[20]

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute inflammation.[21]

-

Animal Grouping: Use adult Wistar rats or Swiss albino mice, divided into groups (n=6): a negative control (vehicle), a positive control (e.g., Diclofenac Sodium, 10 mg/kg), and test groups receiving different doses of the this compound derivative.

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the negative control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Based on extensive evidence from related analogues, derivatives of this core are predicted to possess significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The key to unlocking this potential lies in systematic derivatization and rigorous biological evaluation. Future research should focus on synthesizing a diverse library of compounds with modifications at the N-1 position and further substitutions on the benzene ring to establish a clear structure-activity relationship. Such studies, guided by the protocols outlined in this guide, will be instrumental in identifying lead compounds with enhanced potency, selectivity, and drug-like properties for preclinical and clinical development.

References

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT.

- Anthelmintics Benzimidazole deriv

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P

- Mechanism of action of benzimidazole derivatives as anthelmintic.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central.

- The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043) - PubMed.

- Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate deriv

- 2-Ethylbenzimidazole for Cancer & Neuro Research - Benchchem.

- Sirtuin Inhibition and Anti-Cancer Activities of Ethyl 2-benzimidazole-5-carboxylate Derivatives | Request PDF - ResearchG

- Biological Activity of 2-Methylbenzimidazole Deriv

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- This compound | C10H12N2 | CID 134287 - PubChem - NIH.

- Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed.

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews.

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv

- Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC - NIH.

- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE - Semantic Scholar.

- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Antimicrobial activity of a new series of benzimidazole deriv

- Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Deriv

- Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives | Request PDF - ResearchG

- design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed.

- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.

- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH.

- Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity - Oriental Journal of Chemistry.

- Synthesis of 5-methylbenzimidazole derivatives (2a-c) employing...

- (PDF)

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 15. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]

- 16. rroij.com [rroij.com]

- 17. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzimidazole Scaffold and the Utility of 2-Ethyl-5-methylbenzimidazole

An In-depth Technical Guide to 2-Ethyl-5-methylbenzimidazole as a Precursor in Organic Synthesis

The benzimidazole ring system, a bicyclic heterocycle consisting of a fused benzene and imidazole ring, is a cornerstone of medicinal chemistry.[1][2][3] This "privileged structure" is found in a multitude of pharmacologically active compounds, owing to its ability to engage in various biological interactions.[2][3] Benzimidazole derivatives exhibit a wide range of therapeutic applications, including as anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihistaminic (e.g., astemizole), and antihypertensive (e.g., telmisartan) agents.[4][5]